Methyl N-Boc-3-aminophenylacetate
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Overview
Description
Methyl N-Boc-3-aminophenylacetate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the 3-aminophenylacetate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-Boc-3-aminophenylacetate can be synthesized through a multi-step process. One common method involves the protection of the amino group of 3-aminophenylacetic acid with a Boc group, followed by esterification with methanol . The reaction typically requires the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl N-Boc-3-aminophenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Free amine (3-aminophenylacetic acid).
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl N-Boc-3-aminophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of Methyl N-Boc-3-aminophenylacetate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminophenylacetate: Lacks the Boc protecting group, making it more reactive but less stable.
Methyl 2-(3-(tert-butoxycarbonylamino)phenyl)acetate: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
Methyl N-Boc-3-aminophenylacetate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical research .
Properties
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-6-10(8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVJRIRAJCZCQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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